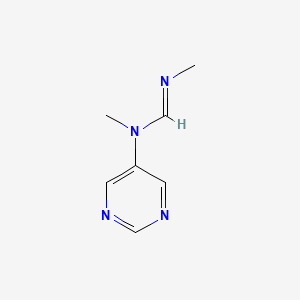
IMPERATOXIN A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imperatoxin A is a novel toxin that has recently been identified in the venom of the Imperata cylindrica, a species of venomous snake found in Southeast Asia. This toxin has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tumor effects. This compound is a small, basic peptide of approximately 40 amino acids that is structurally similar to other toxins found in snake venom. It is a potent inhibitor of the Na+/K+-ATPase enzyme, which is responsible for maintaining the electrolyte balance in cells. In addition, it has been found to modulate the activity of various ion channels and receptors, as well as to modulate the activity of several enzymes, including proteases, phosphatases, and kinases.
科学研究应用
1. Ryanodine Receptors的作用
Imperatoxin A作为Ryanodine受体(RyR)的高亲和力激活剂,对细胞内钙信号传导至关重要。Dulhunty等人(2004年)发现this compound增强了肌浆网中的钙释放,并对Ryanodine受体通道有三种独立作用,暗示其在了解肌肉和心脏组织中钙信号传导方面的潜在应用(Dulhunty, Curtis, Watson, Cengia, & Casarotto, 2004)。
2. 调节肌浆网Ca²⁺释放
Shtifman等人(2000年)研究了this compound对透过的青蛙骨骼肌纤维中局部钙释放事件的影响。他们证明this compound诱导了来自肌浆网的Ca²⁺释放事件的出现,暗示其作为研究肌肉收缩和相关生理过程的工具的潜力(Shtifman, Ward, Wang, Valdivia, & Schneider, 2000)。
3. 与不同Ryanodine受体类型的相互作用
Simeoni等人(2001年)的研究表明this compound刺激[³H]ryanodine结合到含有RyR3的微粒体,表明其对各种RyR亚型的不同影响。这表明其在解剖细胞中各种RyR类型的生化差异和功能方面的实用性(Simeoni, Rossi, Zhu, García, Valdivia, & Sorrentino, 2001)。
4. 结构和功能研究
Seo等人(2006年)探讨了this compound与RyR1(骨骼肌Ryanodine受体)的相互作用。通过研究重组this compound突变体,他们提供了关于其与RyRs相互作用的结构基础的见解,有助于理解肌肉生理学和潜在的治疗干预(Seo, Choi, Park, & Kim, 2006)。
5. 穿透细胞的特性
Gurrola等人(2010年)强调了this compound作为一种穿透细胞的肽,展示了其穿透细胞膜并在体内修改钙释放的能力。这一特性对其在药物传递和作为研究细胞内过程探针中的应用具有重要意义(Gurrola, Capes, Zamudio, Possani, & Valdivia, 2010)。
作用机制
Target of Action
Imperatoxin A primarily targets the Ryanodine receptors (RyRs), which are intracellular calcium release channels known for their role in regulating calcium release from the sarcoplasmic reticulum of striated muscles . The peptide acts more effectively on RyR type 1 than on type 3, while RyR type 2 seems to be insensitive to this compound .
Mode of Action
This compound is a high-affinity activator of Ryanodine receptors . The toxin contains a positively charged surface structure similar to that of the A fragment of skeletal dihydropyridine receptors (peptide A), suggesting that the toxin and peptide could bind to a common site on the Ryanodine receptor . The toxin enhances the influx of calcium from the sarcoplasmic reticulum into the cell .
Biochemical Pathways
This compound affects the calcium signaling pathway by interacting with the Ryanodine receptors. This interaction leads to an increase in intracellular calcium concentration, which can trigger various downstream effects such as muscle contraction .
Pharmacokinetics
It has been demonstrated that this compound is capable of crossing cell membranes to alter the release of calcium in vivo . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of this compound’s action is the alteration of calcium release in cells. By activating the Ryanodine receptors, this compound enhances the influx of calcium from the sarcoplasmic reticulum into the cell . This can lead to various cellular effects, such as triggering muscle contraction .
安全和危害
未来方向
生化分析
Biochemical Properties
Imperatoxin A interacts primarily with ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. The toxin binds with high affinity to these receptors, leading to the activation of calcium release. This interaction is facilitated by the unique structure of this compound, which includes a cluster of positively charged residues that interact with the phospholipids of cell membranes . Additionally, this compound has been shown to permeate cell membranes, allowing it to target intracellular ryanodine receptors .
Cellular Effects
This compound exerts significant effects on various cell types, including cardiomyocytes, neurons, and muscle cells. In cardiomyocytes, the toxin induces calcium release from the sarcoplasmic reticulum, leading to increased intracellular calcium levels and enhanced muscle contraction . In neurons, this compound modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. The compound also affects gene expression and cellular metabolism by altering calcium-dependent signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the cytoplasmic moiety of ryanodine receptors. This binding occurs between the clamp and handle domains of the receptor, approximately 11 nanometers away from the transmembrane pore . By mimicking the dihydropyridine receptor II-III loop, this compound triggers the opening of the calcium release channel, leading to the release of calcium ions into the cytoplasm . This process is crucial for excitation-contraction coupling in muscle cells and other calcium-dependent cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The toxin is relatively stable and retains its activity for extended periods. Prolonged exposure to this compound can lead to desensitization of ryanodine receptors, reducing the efficacy of calcium release over time . Additionally, degradation of the toxin can occur, which may impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the toxin effectively induces calcium release without causing significant toxicity. At higher doses, this compound can lead to excessive calcium release, resulting in cellular toxicity and adverse effects such as muscle damage and cardiac arrhythmias . Threshold effects have been observed, where a minimal effective dose is required to elicit a response, and increasing the dose beyond this threshold can exacerbate the effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. The toxin interacts with enzymes and cofactors that regulate calcium homeostasis, including calcium ATPases and calmodulin . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The toxin can cross cell membranes and accumulate in the sarcoplasmic reticulum, where it exerts its effects on ryanodine receptors . Additionally, this compound may interact with other intracellular compartments, influencing its localization and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the sarcoplasmic reticulum of muscle cells, where it targets ryanodine receptors. The toxin’s activity is influenced by its subcellular localization, as it must reach the ryanodine receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy and specificity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of IMPERATOXIN A involves the formation of the pyrrole ring and subsequent coupling with the side chain.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "propylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "p-toluenesulfonic acid", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "ammonium chloride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2,5-dimethoxyphenyl-3-oxobutanoate", "2. Treatment of 2,5-dimethoxyphenyl-3-oxobutanoate with methylamine and propylamine to form 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide", "3. Cyclization of 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of palladium on carbon to form the pyrrole ring", "4. Reduction of the pyrrole ring with sodium borohydride in acetic acid to form 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide", "5. Hydrolysis of 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide with sodium hydroxide to form 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid", "6. Conversion of 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid to the corresponding acid chloride with thionyl chloride", "7. Coupling of the acid chloride with ammonium chloride in the presence of hydrochloric acid to form IMPERATOXIN A", "8. Purification of IMPERATOXIN A by extraction with ethyl acetate" ] } | |
CAS 编号 |
172451-37-5 |
分子式 |
C148H260N58O45S6 |
分子量 |
3764.4 |
纯度 |
≥ 90 % (SDS-PAGE and HPLC) |
产品来源 |
United States |
Q & A
Q1: What is the primary molecular target of Imperatoxin A?
A1: this compound selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]
Q2: How does IpTxa binding affect RyR channel activity?
A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]
Q3: Does this compound exhibit isoform selectivity among RyRs?
A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]
Q4: How does IpTxa compare to other known RyR activators, such as caffeine?
A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []
Q5: What are the downstream consequences of IpTxa-mediated RyR activation?
A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]
Q6: What is the molecular weight and formula of this compound?
A6: this compound is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.
Q7: What is the three-dimensional structure of IpTxa?
A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]
Q8: How does the structure of IpTxa contribute to its function?
A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]
Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?
A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]
Q10: How does mutating specific amino acids in IpTxa affect its activity?
A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []
Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?
A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []
Q12: How is the activity of this compound studied in vitro?
A12: IpTxa activity is commonly assessed in vitro using:
- [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
- Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
- Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]
Q13: What are the effects of IpTxa observed in intact cells and tissues?
A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []
Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?
A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.
Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?
A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []
Q16: What are potential applications of IpTxa in drug delivery?
A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]
Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?
A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]
Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?
A18: Despite its potential, several challenges need to be addressed:
- Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
- Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
- Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)
![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)
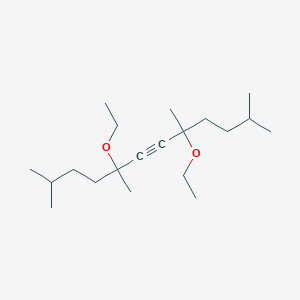

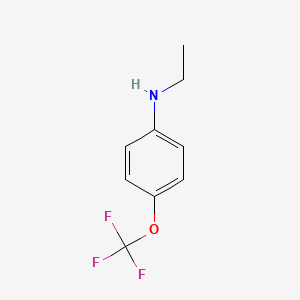
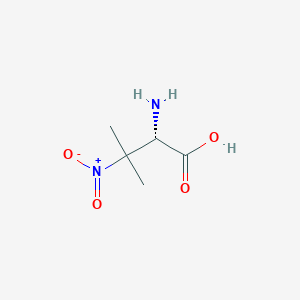
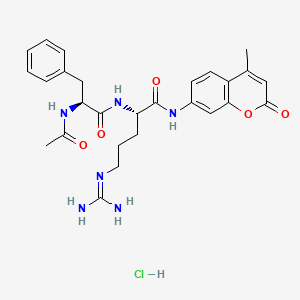
![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)
